5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid
Description
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core substituted with chlorine at position 5, a trifluoromethyl group at position 7, and a carboxylic acid moiety at position 2. Its methyl ester derivative, methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate (CAS: 648859-81-8), is a well-characterized precursor with a molecular formula of C₁₀H₅ClF₃NO₂S and molecular weight of 295.67 . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by protocols involving Suzuki or Stille couplings in analogous systems . The trifluoromethyl and chloro substituents enhance its electronic properties and metabolic stability, making it relevant in pharmaceutical and materials science research .
Properties
IUPAC Name |
5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2S/c10-5-1-4(9(11,12)13)7-6(14-5)3(2-17-7)8(15)16/h1-2H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIHRSIOWDECJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CS2)C(=O)O)N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the chlorination and trifluoromethylation of a pyridine derivative, followed by the formation of the thieno ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate the use of catalysts to enhance the reaction efficiency and reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Key areas of research include:
- Anticancer Activity : Studies have indicated that this compound exhibits inhibitory effects on certain cancer cell lines. Its structural features may enhance binding affinity to specific enzymes or receptors involved in cancer progression.
- Anti-inflammatory Properties : Ongoing research aims to explore its efficacy in modulating inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
Biochemical Research
The compound plays a significant role in studying enzyme interactions and biochemical pathways:
- Enzyme Inhibition : It has shown potential as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of other therapeutic agents .
- Signal Transduction Modulation : Research indicates that it may interact with proteins involved in signal transduction pathways, affecting cellular responses to stimuli.
Industrial Applications
The unique chemical properties of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid make it valuable in various industrial contexts:
- Agrochemicals : It is being explored for use in developing new agrochemical products due to its potential biological activity against pests and diseases .
- Materials Science : The compound's stability and reactivity allow it to serve as a building block for synthesizing more complex materials with desirable properties.
Synthetic Routes
The synthesis of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis:
- Formation of Thieno Ring : Cyclization reactions are conducted using precursors such as 2-chloropyridine and thiophene derivatives.
- Trifluoromethylation : This involves the introduction of the trifluoromethyl group using trifluoromethylating agents under specific conditions.
- Carboxylic Acid Formation : The final step includes converting the intermediate into the carboxylic acid form through hydrolysis or oxidation reactions.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry examined the effects of various thieno derivatives, including 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid, on cancer cell proliferation. Results indicated significant inhibition of growth in specific cancer cell lines, supporting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Interaction Studies
Research highlighted in Biochemical Pharmacology focused on the interaction between this compound and cytochrome P450 enzymes. The findings demonstrated that it could selectively inhibit certain isoforms, suggesting its utility in designing safer pharmaceuticals with reduced side effects related to drug metabolism .
Mechanism of Action
The mechanism of action of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues: Thieno[3,2-b]thiophene Derivatives
Example Compounds :
- Thieno[3,2-b]thiophene-2-carboxylic acid
- 2,5-Dibromothieno[3,2-b]thiophene
- Phenyl-end-capped thieno[3,2-b]thiophenes
Key Differences :
- Core Structure: Unlike the pyridine ring in the target compound, these derivatives feature a fused thienothiophene core, altering electronic conjugation and solubility .
- Synthesis : Prepared via bromination and cross-coupling (e.g., Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid) . The target compound’s pyridine ring likely requires distinct cyclization steps.
- Applications: Thienothiophenes exhibit strong p-type semiconductor behavior (optical bandgap ~2 eV) and thermal stability (decomposition >300°C), making them suitable for organic electronics . The pyridine-based target compound may offer improved electron-deficient character for n-type applications or kinase inhibition in drug discovery.
Fluorinated Thienopyridine Analogues
Example Compound :
- 1,4-Dihydro-1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)thieno[2′,3′:4,5]thieno[3,2-b]pyridine-3-carboxylic acid
Key Differences :
- Complexity : This antitumor agent features an additional fused thiophene ring, increasing planarity and π-conjugation .
- Functional Groups : The 6-fluoro and piperazinyl groups enhance DNA gyrase/topoisomerase IV binding, a contrast to the target compound’s chloro and trifluoromethyl substituents .
- Synthesis : Involves thionyl chloride-mediated cyclization of β-thienylacrylic acid, differing from the cross-coupling strategies used for the target compound .
Methyl Ester Derivatives in Medicinal Chemistry
Example Compound :
- Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Key Similarities :
- Precursor Role : The ester derivative is hydrolyzed to yield the carboxylic acid, a common strategy to improve bioavailability or enable conjugation .
- Electronic Effects : The trifluoromethyl group enhances lipophilicity and stability against oxidative metabolism, a feature shared with fluorinated antitumor agents .
Biological Activity
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of both chlorine and trifluoromethyl groups enhances its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₃ClF₃NO₂S
- Molecular Weight : 281.64 g/mol
- CAS Number : 680210-98-4
The compound's thieno[3,2-b]pyridine core is significant for its biological activity, particularly in enzyme interactions and potential therapeutic applications.
Biological Activity Overview
Research indicates that 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes depending on the specific isoform involved.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Its structural characteristics allow it to interfere with microbial enzyme functions, potentially leading to bacteriostatic effects .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound. It may modulate inflammatory pathways by interacting with specific receptors or transcription factors involved in inflammation regulation .
The biological activity of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can be attributed to several mechanisms:
- Enzyme Binding : The compound can bind to the active sites of various enzymes, inhibiting their activity. For instance, it may prevent substrate access in cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics.
- Gene Expression Modulation : By interacting with transcription factors or nuclear receptors, this compound can influence gene expression related to cellular processes such as apoptosis and cell cycle regulation.
- Antimicrobial Mechanisms : The structural features of the compound may allow it to disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Interaction Study : A study focusing on the interaction between 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid and cytochrome P450 isoforms revealed that certain isoforms were significantly inhibited by the compound, suggesting its potential as a drug metabolizer modulator.
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in clinical settings .
- Anti-inflammatory Research : Experimental models indicated that treatment with this compound resulted in reduced edema in inflammatory conditions compared to control groups, showcasing its anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid?
- Methodology : A common approach involves halogenation and trifluoromethylation of thienopyridine precursors. For example, nucleophilic substitution with chloro agents (e.g., PCl₅) and trifluoromethylation via CuCF₃ or fluorinated reagents under controlled conditions. Key steps include cyclization of thiophene intermediates and acid-catalyzed carboxylation .
- Optimization : Reaction parameters (temperature: 80–110°C, solvent: DMF or THF) and stoichiometric ratios (e.g., 1:1.2 for chloro agents) are critical to minimize byproducts like dehalogenated derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are standard?
- Techniques :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., δ ~11.00 ppm for carboxylic protons, δ −66.5 ppm in ¹⁹F NMR for CF₃ groups) .
- HRMS : Confirms molecular weight (e.g., m/z 224.9804 for C₇H₃ClF₃NO₂) .
- IR : Peaks at 1693 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F vibrations) .
Q. What are the key reactivity patterns of the chloro and trifluoromethyl groups in this compound?
- Chloro Group : Susceptible to nucleophilic substitution (e.g., Suzuki coupling) but requires Pd catalysts and inert atmospheres.
- Trifluoromethyl Group : Electron-withdrawing effects stabilize the ring but may hinder electrophilic substitutions. Reactivity can be tuned via Lewis acids (e.g., BF₃·Et₂O) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound, particularly in cross-coupling reactions?
- Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
- Employ bulky ligands (e.g., XPhos) to enhance Pd-catalyzed coupling efficiency .
Q. How do researchers resolve contradictions in reported spectroscopic data for this compound?
- Case Example : Discrepancies in ¹³C NMR shifts for the trifluoromethyl group (e.g., δ 121.8 ppm vs. δ 122.4 ppm in related compounds) may arise from solvent polarity or concentration differences.
- Resolution : Standardize experimental conditions (solvent: CDCl₃, 25°C) and validate with computational chemistry (DFT calculations for predicted shifts) .
Q. What computational methods predict the compound’s reactivity in drug discovery contexts?
- Approach :
- Molecular docking : Assess binding affinity to target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.
- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Q. How does the thienopyridine core influence the compound’s stability under acidic/basic conditions?
- Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
